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molecular formula C17H27N3O6S B8546303 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate

2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate

Cat. No. B8546303
M. Wt: 401.5 g/mol
InChI Key: NWTHTBKNOCRGDF-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

42 microliters of mesyl chloride are added to a solution of 160 mg of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol in 2 ml of dichloromethane and 0.2 ml of pyridine. The reaction medium is stirred at ambient temperature overnight and then concentrated under vacuum, under reduced pressure, so as to give 190 mg of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethyl methanesulfonate in the form of an orangey-coloured oil.
Quantity
42 μL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](Cl)([CH3:4])(=[O:3])=[O:2].[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[C:15]([O:22][CH:23]([CH3:25])[CH3:24])[CH:14]=2)[CH2:9][CH:8]1[CH2:26][CH2:27][OH:28]>ClCCl.N1C=CC=CC=1>[CH3:4][S:1]([O:28][CH2:27][CH2:26][CH:8]1[CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[C:15]([O:22][CH:23]([CH3:24])[CH3:25])[CH:14]=2)[CH2:11][CH2:12][N:7]1[CH3:6])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
42 μL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
160 mg
Type
reactant
Smiles
CN1C(CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)CCO
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum, under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCCC1N(CCN(C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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